1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the thiophene groups: The thiophene moieties can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Formation of the urea linkage: The final step involves the reaction of the oxadiazole-thiophene intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea depends on its specific application. For example, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene.
Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-amino-5-mercapto-1,3,4-oxadiazole.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c17-11(13-6-9-2-1-4-20-9)14-12-16-15-10(18-12)8-3-5-19-7-8/h1-5,7H,6H2,(H2,13,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCOFKBZOBYHKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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